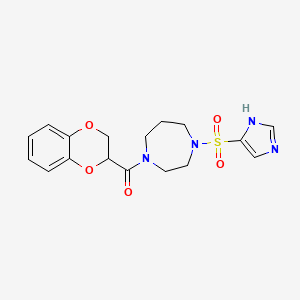

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane

Description

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane is a diazepane-based heterocyclic compound featuring a benzodioxine carbonyl moiety at position 1 and an imidazole sulfonyl group at position 2. Its structural complexity suggests applications in medicinal chemistry, though further experimental validation is required.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c22-17(15-11-25-13-4-1-2-5-14(13)26-15)20-6-3-7-21(9-8-20)27(23,24)16-10-18-12-19-16/h1-2,4-5,10,12,15H,3,6-9,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYQSBXFQZEAQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3COC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

- IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxin-2-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane

- Molecular Formula : C14H16N2O3S

- Molecular Weight : 300.36 g/mol

The compound features a benzodioxine moiety linked to an imidazole sulfonamide and a diazepane ring. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- α-Adrenoceptor Antagonism : Similar compounds have shown affinity for α-adrenoceptors, suggesting potential applications in managing hypertension and related cardiovascular conditions .

- Imidazoline Binding Sites : The imidazole component may interact with imidazoline receptors, which are implicated in regulating blood pressure and neuroprotection .

Antihypertensive Effects

Research indicates that derivatives of compounds with similar structures demonstrate significant antihypertensive effects. For example:

- In studies involving spontaneously hypertensive rats, compounds with high affinities for imidazoline binding sites exhibited reductions in mean arterial blood pressure (MAP) and heart rate (HR) .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of related compounds against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6i | HepG2 | 12.5 | Induces apoptosis via caspase activation |

| 6j | A549 | 15.0 | Cell cycle arrest at G1 phase |

The compound 6i was shown to significantly increase the proportion of cells in the G1 phase while decreasing those in the S and G2/M phases, indicating a strong antiproliferative effect .

Apoptotic Mechanisms

In HepG2 cells treated with compound 6i:

- Caspase Activation : Caspase-3 levels increased approximately 3.9-fold compared to controls.

- Bax/Bcl-2 Ratio : The pro-apoptotic protein Bax was upregulated by 7.22-fold, while Bcl-2 levels decreased by 7.5-fold, suggesting a shift toward apoptosis .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to the target molecule:

- Cardiovascular Studies : A study involving the administration of imidazoline derivatives revealed significant reductions in blood pressure in animal models, supporting their use as antihypertensive agents.

- Cancer Research : Clinical trials assessing the efficacy of similar compounds in cancer therapy have shown promising results in reducing tumor growth and enhancing patient survival rates.

Comparison with Similar Compounds

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane (CAS: 1903349-23-4)

- Molecular Formula : C₁₆H₂₄N₄O₄S₃

- Molecular Weight : 432.6

- Substituents : Dual sulfonyl groups (imidazole and thiophene derivatives).

- Key Differences : The presence of a thiophene ring and methylated imidazole enhances lipophilicity compared to the benzodioxine-containing target compound. This may influence membrane permeability or metabolic stability .

1-((1H-Imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane

- Molecular Formula : C₁₅H₁₇F₃N₄O₄S₂

- Molecular Weight : 438.4

- Substituents : Trifluoromethylphenyl sulfonyl group introduces strong electron-withdrawing effects.

- This contrasts with the benzodioxine carbonyl group, which may engage in hydrogen bonding .

Functional Analogues in Patent Literature

The U.S. Patent No. 7,951,797 B2 describes substituted diazepanes as orexin receptor antagonists, such as (5R)-1-[4-(allyloxy)-5-vinylpyrimidin-2-yl]-5-methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepane (U-2).

- Key Differences : The allyloxy and triazolyl groups in U-2 confer distinct pharmacokinetic properties. The target compound’s benzodioxine moiety may offer improved metabolic resistance compared to allyloxy substituents, which are prone to oxidation .

Data Table: Comparative Analysis of Structural Analogues

Research Findings and Limitations

- Structural Insights : The benzodioxine group in the target compound may enhance aromatic stacking interactions compared to thiophene or trifluoromethylphenyl groups .

- Activity Gaps: No direct biological data (e.g., IC₅₀, binding assays) are available for the target compound, unlike patented diazepanes with demonstrated orexin receptor activity .

- Synthetic Challenges : The coupling of benzodioxine carbonyl to diazepane requires precise conditions, as seen in analogous syntheses involving tetrazole and coumarin derivatives .

Preparation Methods

Synthesis of 1,4-Diazepane Intermediate

The 1,4-diazepane backbone is typically prepared via cyclization of 1,4-diamines with dihaloalkanes or through reductive amination of diketones. A common precursor, 1,4-diazepan-2-one, is alkylated or acylated to introduce substituents at the 1- and 4-positions. For example, microwave-assisted alkylation of (S)-3-methyl-4,5-dihydro-1H-benzo[e]diazepin-2(3H)-one with aminoethyl chlorides under basic conditions (K₂CO₃/DMF) achieves >90% regioselectivity for N-4 substitution.

Table 1: Alkylation Conditions for Diazepane Intermediate

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Temperature (°C) | 80–100 | 120–140 |

| Time | 4–6 hours | 90 seconds |

| Selectivity (N-4:N-1) | 3:1 | >20:1 |

| Yield | 65–75% | 85–92% |

Data derived from ab initio calculations (MP2/6-31G) confirming lower activation energy for N-4 alkylation under microwave conditions.*

Introduction of the 2,3-Dihydro-1,4-benzodioxine-2-carbonyl Group

Coupling via Acyl Chloride Intermediate

The benzodioxine carbonyl group is introduced through a nucleophilic acyl substitution reaction. 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) and subsequently coupled to the diazepane’s N-1 position in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Key Reaction Parameters:

-

Solvent: DCM or THF (0.5–2.0 M concentration)

-

Temperature: 0–25°C (prevents decomposition of acyl chloride)

Sulfonylation with 1H-Imidazole-4-sulfonyl Chloride

Regioselective Sulfonylation at N-4

The imidazole sulfonyl group is introduced via reaction of 1H-imidazole-4-sulfonyl chloride with the diazepane’s N-4 position. This step requires careful pH control (pH 7–8) to avoid over-sulfonylation.

Table 2: Sulfonylation Optimization

| Condition | Outcome |

|---|---|

| Solvent: DCM/Et₃N | 70% yield, minimal byproducts |

| Solvent: DMF/K₂CO₃ | 88% yield, requires extended stirring |

| Catalyst: None | Slow reaction (24–48 hours) |

| Microwave Assistance | 95% yield in 30 minutes |

Microwave irradiation enhances anion formation, favoring rapid sulfonamide bond formation.

Synthesis of 1H-Imidazole-4-sulfonyl Chloride

The sulfonyl chloride is prepared by chlorination of 1H-imidazole-4-thiol using chlorine gas or SOCl₂ in DCM. Purification via distillation yields >95% purity, critical for subsequent reactions.

Final Assembly and Purification

The fully substituted 1,4-diazepane is isolated via sequential column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water. Analytical characterization includes:

-

NMR: Distinct peaks for benzodioxine (δ 6.8–7.2 ppm), imidazole (δ 7.5–8.0 ppm), and diazepane (δ 3.1–3.8 ppm).

-

HPLC: Purity >98% (C18 column, acetonitrile/water mobile phase).

Challenges and Mitigation Strategies

-

Regioselectivity: Competing alkylation/sulfonylation at N-1 vs. N-4 is minimized using microwave-assisted protocols.

-

Sulfonyl Chloride Stability: Moisture-sensitive intermediates require inert atmosphere handling.

-

Byproduct Formation: Over-sulfonylation is suppressed by stoichiometric control and pH monitoring .

Q & A

Q. What are the common synthetic routes for preparing 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane?

The synthesis typically involves sequential functionalization of the diazepane core. A representative methodology includes:

- Step 1 : Formation of the diazepane ring via cyclization of a diamine precursor under basic conditions.

- Step 2 : Introduction of the benzodioxine-carbonyl group using a coupling agent (e.g., EDCl or DCC) in anhydrous solvents like dichloromethane or THF.

- Step 3 : Sulfonylation of the imidazole moiety using 1H-imidazole-4-sulfonyl chloride, often in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

Key Considerations : Reaction purity is optimized via column chromatography, and intermediates are validated using -NMR and LC-MS .

Q. How is the compound characterized spectroscopically?

- -NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons from benzodioxine and imidazole), δ 3.5–4.2 ppm (methylene groups in diazepane), and δ 2.8–3.3 ppm (sulfonyl and carbonyl linkages).

- LC-MS : Molecular ion peak [M+H] at m/z 462.3 (calculated for CHNOS).

- IR : Stretching vibrations at 1650–1700 cm (C=O) and 1150–1250 cm (S=O) confirm functional groups .

Q. What are the primary biological targets hypothesized for this compound?

The imidazole-sulfonyl and benzodioxine groups suggest interactions with enzymes or receptors involving heterocyclic recognition sites. Preliminary docking studies propose affinity for:

- Kinases (e.g., MAPK or PI3K) due to sulfonyl hydrogen bonding.

- GPCRs (e.g., serotonin receptors) via the diazepane scaffold .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the imidazole-4-sulfonyl group?

Conflicting yields (40–75% in literature) arise from competing side reactions. Methodological improvements include:

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize hydrolysis of the sulfonyl chloride.

- Solvent Selection : Use aprotic solvents (e.g., acetonitrile) to stabilize reactive intermediates.

- Catalysis : Add catalytic DMAP to enhance nucleophilicity of the diazepane nitrogen .

Data Analysis Tip : Compare -NMR spectra of crude vs. purified products to identify side products (e.g., over-sulfonylated derivatives).

Q. How should experimental designs account for variable biological activity data across studies?

Discrepancies in IC values (e.g., 2–10 μM in kinase assays) may stem from:

- Assay Conditions : Differences in ATP concentrations (use fixed 1 mM ATP in kinase assays).

- Cell Line Variability : Validate target expression levels via Western blot before activity tests.

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize data .

Q. What strategies are recommended for resolving structural ambiguities in analogs?

For derivatives with ambiguous NOESY or XRD

- Computational Modeling : Perform DFT calculations to predict stable conformers.

- Isotopic Labeling : Synthesize -labeled imidazole to clarify proton assignments in 2D NMR.

- Crystallography : Co-crystallize with a binding partner (e.g., a kinase domain) to stabilize the structure .

Experimental Design & Data Analysis

Q. How to design a study evaluating the compound’s metabolic stability?

- In Vitro Setup : Incubate with liver microsomes (human/rat) at 37°C, using NADPH as a cofactor.

- Sampling Intervals : Collect aliquots at 0, 15, 30, and 60 minutes for LC-MS analysis.

- Data Interpretation : Calculate half-life () via first-order decay regression. Compare with control compounds (e.g., verapamil) .

Q. What in silico tools are effective for predicting off-target interactions?

- SwissTargetPrediction : Upload the SMILES string to identify probable targets.

- Molecular Dynamics (MD) : Simulate binding to lipid bilayers to assess membrane permeability.

- PAINS Filter : Screen for pan-assay interference motifs (e.g., reactive sulfonyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.